molecular formula C10H12N8O4 B019884 2-Azidoadenosine CAS No. 59587-07-4

2-Azidoadenosine

Cat. No. B019884
CAS RN: 59587-07-4
M. Wt: 308.25 g/mol
InChI Key: BSZZPOARGMTJKQ-UUOKFMHZSA-N
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Description

2-Azidoadenosine is a compound related to adenosine, where an azido group replaces a specific moiety in the adenosine structure. Research in this area often focuses on understanding the synthesis, molecular structure, chemical reactions, and properties of such compounds due to their potential applications in various fields, including medicinal chemistry and biochemistry. Although not directly related to 2-azidoadenosine, studies on related enzymes and compounds offer insights into the methods and implications of modifying adenosine derivatives (Paiardini et al., 2017).

Synthesis Analysis

The synthesis of azidoadenosine derivatives involves various chemical strategies. While the specific synthesis of 2-azidoadenosine is not detailed in the provided literature, related synthetic approaches offer insights. For instance, the synthesis of azine derivatives, which includes reactions that could be analogous to those used in azidoadenosine synthesis, has been reviewed (Safari & Gandomi-Ravandi, 2014). Similarly, methods for synthesizing 2-(azolyl)anilines could provide a foundation for understanding the synthesis of azidoadenosine compounds (Antypenko et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-azidoadenosine and related compounds can be analyzed using various spectroscopic and crystallographic techniques. Although specific studies on 2-azidoadenosine were not found, general approaches to analyzing the structure of similar compounds involve understanding the arrangement of atoms and the electronic environment that influences their reactivity and interactions (Aceña et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 2-azidoadenosine would likely focus on the azido group's reactivity, including its potential for participating in click chemistry reactions, which are widely used in bioconjugation and drug development. While specific reactions of 2-azidoadenosine are not detailed, understanding the reactivity of the azido group in different chemical contexts is crucial (Sharma & Sinha, 2023).

Physical Properties Analysis

The physical properties of 2-azidoadenosine, such as solubility, melting point, and stability, are essential for its handling and application in various scientific endeavors. While specific data on 2-azidoadenosine is not provided, studies on related compounds can offer insights into how structural modifications affect these properties (Beck & Keen, 1991).

Chemical Properties Analysis

The chemical properties of 2-azidoadenosine, including its acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by its molecular structure. While the literature does not specifically address 2-azidoadenosine, analogous studies on azides and other nitrogen-containing heterocycles provide valuable information on how these groups behave chemically (Teplyakov et al., 2002).

Scientific Research Applications

  • RNA Research and Cross-Linking : 2-Azidoadenosine 3′,5′-[5′-32P]bisphosphate serves as a donor in the T4 RNA ligase reaction, facilitating photochemical cross-linking of modified tRNA to Escherichia coli (Sylvers et al., 1989).

  • Platelet Aggregation and Blood Clotting : It is effective in inhibiting platelet aggregation and adenosine deaminase activity, potentially reducing blood clotting (Cusack & Born, 1976).

  • Synthesis of Photoaffinity Probes : Facile synthesis from guanosine for use as photoaffinity probes for ATP analogues and eukaryotic mRNA cap structures (Higashiya et al., 1996).

  • Muscle Relaxation Studies : Acts as potent relaxants of guinea-pig taenia coli, serving as photoaffinity ligands for labeling P2 and PI purine receptors (Cusack & Planker, 1979).

  • RNase L Binding and Activation : 8-Azido-substituted 2',5'-oligoadenylates show strong RNase L binding and activating ability, useful for photoaffinity labeling of RNase L (Sawai et al., 2003).

  • NAD(+)-Binding Protein Studies : 2-Azido-NAD+ is a promising photoprobe for identifying active sites in NAD(+)-binding proteins and determining their cellular functions (Kim & Haley, 1990).

  • Glucose Transporter Studies : Selectively covalently labels the human erythrocyte glucose transporter under photoactivation conditions, aiding in the study of nucleoside transport in erythrocytes (Jarvis et al., 1986).

Safety And Hazards

The safety data sheet for 2-Azidoadenosine suggests ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) for eye/face protection .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZPOARGMTJKQ-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208247
Record name 2-Azidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoadenosine

CAS RN

59587-07-4
Record name 2-Azidoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
NJ Cusack, GVR Born - … of the Royal Society of London …, 1976 - royalsocietypublishing.org
… 2-Azidoadenosine, easily prepared from 2… 2-azidoadenosine as an affinity label for macromolecules reacting with adenosine, we describe in this paper the reaction of 2-azidoadenosine …
Number of citations: 20 royalsocietypublishing.org
JC Grammer, H Kuwayama, RG Yount - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received March 23, 1993 abstract: The purine binding site of ATP on skeletal muscle myosin has been photoaffinity labeled with 2-azidoadenosine diphosphate (2-…
Number of citations: 29 pubs.acs.org
NJ Cusack, GVR Born - … of the Royal Society of London …, 1977 - royalsocietypublishing.org
… We also indicated briefly that 2-azidoadenosine inhibited platelet aggregation like adenosine but more strongly. This paper describes the experiments which have established this, as …
Number of citations: 34 royalsocietypublishing.org
NJ Cusack, SM Hourani - British Journal of Pharmacology, 1982 - ncbi.nlm.nih.gov
Adenosine 5'-diphosphate (ADP) induces human platelet aggregation and noncompetitively inhibits stimulated human platelet adenylate cyclase; these two effects are mediated by the …
Number of citations: 59 www.ncbi.nlm.nih.gov
JJ Czarnecki, MS Abbott… - Proceedings of the …, 1982 - National Acad Sciences
An analog of ADP containing an azido group at the C-2 position of the purine ring has been synthesized and used as an affinity probe of the membrane-bound coupling factor 1 of …
Number of citations: 86 www.pnas.org
DE Macfarlane, DCB Mills, PC Srivastava - Biochemistry, 1982 - ACS Publications
… We were encouraged by the demonstration of Cusack and Born that 2azidoadenosine, like aromatic azides, is photolabile and can photolabel the active site of adenosine deaminase (…
Number of citations: 85 pubs.acs.org
A Ishihama, M ENAMI, Y NISHIJIMA… - The Journal of …, 1980 - academic.oup.com
… Based on the previous observations that both 2'-deoxy-2'-azidoadenosine 5'-diphosphate (AzDP) and 2'-deoxy-2'-fluoroadenosine 5'-diphosphate (AfDP) are polymerized into the …
Number of citations: 11 academic.oup.com
LA Sylvers, J Wower, SS Hixson, RA Zimmermann - FEBS letters, 1989 - Elsevier
… 2-Azidoadenosine was synthesized from 2-chloroadenosine by sequential reaction with … and then bisphosphorylated with pyrophosphoryl chloride to form 2-azidoadenosine 3′,5′-…
Number of citations: 29 www.sciencedirect.com
M Pavela-Vrancic, E Pfeifer, H van Liempt… - Biochemistry, 1994 - ACS Publications
… Thus, 2-azidoadenosine derivatives may be used to study nucleotide binding sites that are not accessible to other photoaffinity probes. A major constraint is the lability of the labeled …
Number of citations: 53 pubs.acs.org
T Wada, A Mochizuki, S Higashiya, H Tsuruoka… - Tetrahedron …, 2001 - Elsevier
… In conclusion, the present results strongly imply that oligonucleotides containing 2-azidoadenosine derivatives would be generally possible by use of the H-phosphonate method. RNAs …
Number of citations: 78 www.sciencedirect.com

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